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Allyl (3-methoxyphenyl) carbonate

Cat. No.: B12821339
M. Wt: 208.21 g/mol
InChI Key: KYQWAKCJFRMKER-UHFFFAOYSA-N
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Description

Allyl (3-methoxyphenyl) carbonate (CAS: 1523019-25-1; Molecular Formula: C 11 H 12 O 4 ; Molecular Weight: 208.21 g/mol) is a chemical reagent of significant value in synthetic and catalytic research . It is recognized for its application in chemoenzymatic processes, where it has been identified as a highly effective tandem reagent for the kinetic resolution of racemic indolines when used in combination with Candida antarctica lipase type A . This process allows for the stereoselective synthesis of 2,3-disubstituted indoline diastereoisomers, which are important structural motifs in organic chemistry, and exhibits excellent stereodiscriminations for a variety of these compounds . The compound is typically supplied with a purity of 98% or higher and should be stored at 2-8°C for stability . This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet for proper handling and disposal procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B12821339 Allyl (3-methoxyphenyl) carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(3-methoxyphenyl) prop-2-enyl carbonate

InChI

InChI=1S/C11H12O4/c1-3-7-14-11(12)15-10-6-4-5-9(8-10)13-2/h3-6,8H,1,7H2,2H3

InChI Key

KYQWAKCJFRMKER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies for Allyl 3 Methoxyphenyl Carbonate and Its Precursors

Established Synthetic Pathways for Allyl (3-methoxyphenyl) carbonate

The synthesis of this compound can be achieved through several reliable methods, primarily involving the reaction of a C3 allyl source with a substituted phenol (B47542) derivative.

Routes Involving Allyl Halides/Alcohols and Substituted Phenol Derivatives

A primary route to this compound involves the reaction of 3-methoxyphenol (B1666288) with an allyl halide, such as allyl chloride, in the presence of a base. This reaction is a standard method for forming aryl ethers and carbonates. The base, typically potassium carbonate or sodium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the allyl halide. While direct synthesis of the target carbonate is not extensively detailed, the synthesis of analogous allyl phenyl ethers is well-documented. For instance, the reaction of a phenol with an allyl halide in the presence of a base like potassium carbonate is a known method for producing allylphenyl ethers. google.com This can be followed by a carbonylation step to yield the desired carbonate.

Alternatively, allyl alcohol can be used as the allyl source. The direct allylation of phenols with allyl alcohol can be catalyzed by palladium complexes, although this method sometimes favors the formation of C-allylated products over the desired O-allylated ether. researchgate.net To form the carbonate, a subsequent carbonylation step would be necessary. A more direct approach involves the use of allyl chloroformate, which can react with the enolate generated from a ketone to form an allyl enol carbonate. nih.gov A similar strategy could be envisioned with 3-methoxyphenol.

In a study focused on the chemoenzymatic resolution of indolines, this compound was identified as a reactive acylating agent. acs.org While the synthesis of the carbonate itself was not the focus, its use highlights its accessibility for organic synthesis.

Carbonylation Strategies

Carbonylation reactions offer a powerful method for the synthesis of carbonates. These reactions typically involve the introduction of a carbonyl group (CO) into a molecule, often catalyzed by a transition metal complex. Palladium-catalyzed carbonylation reactions are particularly well-developed for the synthesis of various carbonyl compounds, including esters and carbonates. acs.orgpurdue.edu

For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed carbonylation of a suitable precursor. For example, the reaction of 3-methoxyphenol with carbon monoxide and an allylic partner, such as an allylic alcohol or halide, in the presence of a palladium catalyst could yield the target carbonate. While specific examples for this compound are not explicitly detailed, the general principles of palladium-catalyzed carbonylation of alcohols and phenols are well-established. acs.orgresearchgate.net These reactions often proceed through the formation of an acylpalladium species, which is then intercepted by the alcohol or phenol.

Synthesis of Related Allyl and Methoxyphenyl Carbonate Structures

The synthetic methodologies for analogous allylic carbonates and related phenolic allyl ethers provide valuable insights into the potential routes for preparing this compound.

Preparation of Analogous Allylic Carbonates

The synthesis of various allylic carbonates has been extensively studied, particularly in the context of their use in transition metal-catalyzed reactions. A general method for the preparation of allyl enol carbonates involves quenching an enolate, generated from a ketone, with allyl chloroformate at low temperatures. nih.gov The synthesis of secondary fluorinated allylic carbonates has also been reported, providing a pathway to a range of functionalized allylic carbonates. core.ac.uk

Copper-catalyzed substitution reactions of allylic carbonates with diboron (B99234) reagents have been shown to be an efficient route to chiral allylboron compounds, demonstrating the reactivity and utility of this class of compounds. acs.org Furthermore, iridium-catalyzed amination of linear allyl carbonates can produce branched allylic amines with high selectivity. acs.org These examples showcase the established chemistry for creating and utilizing the allylic carbonate functional group.

Synthesis of Related Phenolic Allyl Ethers and Other Derivatives

The synthesis of phenolic allyl ethers is a fundamental transformation in organic chemistry and serves as a key step in the potential synthesis of this compound. The reaction of phenols with allyl halides in the presence of a base is a common and efficient method. google.com For example, 4-allyloxy-3-methoxybenzaldehyde can be synthesized from vanillin (B372448) by reaction with allyl bromide and potassium carbonate. orientjchem.org

The Claisen rearrangement of allyl aryl ethers is a well-known reaction that leads to the formation of allylphenols. rsc.org This reaction underscores the reactivity of the allyl ether linkage and is a consideration in the synthesis and handling of these compounds. The synthesis of isomers of eugenol, which involves the preparation of various allyl- and methoxy-substituted phenols, further illustrates the synthetic routes available for this class of compounds. nih.govresearchgate.net

The development of procedures for the synthesis of phenolic ethers through Baeyer-Villiger oxidation offers an alternative approach. core.ac.uk This method can produce hydroxy-substituted phenolic ethers, which could then be further functionalized.

Green Chemistry Approaches in Carbonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carbonates, aiming to develop more sustainable and environmentally benign processes. A major focus in this area is the utilization of carbon dioxide (CO2), a renewable and non-toxic C1 resource, as a building block for carbonate synthesis. nih.gov

The cycloaddition of CO2 to epoxides is a particularly attractive route for the synthesis of cyclic carbonates, as it exhibits 100% atom economy and can often be performed without a solvent. rug.nlspecificpolymers.com While this method directly produces cyclic carbonates, the underlying principles of CO2 activation and utilization are relevant to the broader field of carbonate synthesis. The development of efficient catalysts, including bifunctional catalysts and metal-free systems like ionic liquids, is crucial for promoting these reactions under mild conditions. nih.gov

Organic carbonates are also being explored as green solvents, offering a less toxic and more sustainable alternative to conventional solvents like DMF and NMP. specificpolymers.comrsc.org The development of sustainable synthetic routes to these carbonates is therefore of significant importance. The synthesis of carbonates from renewable resources, such as glycerol, is another key aspect of green chemistry in this area. rug.nl While the direct application of these specific green methods to the synthesis of this compound is not yet widely reported, they represent the future direction of carbonate synthesis, focusing on sustainability, waste reduction, and the use of renewable feedstocks. acs.org

Applications in Advanced Organic Synthesis

Chiral Building Blocks Synthesis

The synthesis of non-racemic chiral compounds is a cornerstone of modern medicinal chemistry and materials science. Allyl (3-methoxyphenyl) carbonate has proven to be an effective acylating agent in enzyme-catalyzed kinetic resolutions, a process that allows for the separation of enantiomers from a racemic mixture.

Enantioenriched 2,3-disubstituted indolines are valuable structural motifs found in numerous bioactive natural products and pharmaceuticals. acs.org A highly effective chemoenzymatic process has been developed for the synthesis of these compounds, employing this compound in a key kinetic resolution step. acs.orgrhhz.net

The process involves the combination of Candida antarctica lipase (B570770) type A (CAL-A) with this compound. acs.orgrhhz.net This enzymatic system demonstrates excellent stereodiscrimination in the N-acylation of racemic indoline (B122111) substrates, allowing for the separation of diastereoisomers with high efficiency. acs.orgrhhz.net The reaction is typically carried out in tert-butyl methyl ether (TBME), which has been identified as a suitable solvent for this transformation. rhhz.net

Table 1: Chemoenzymatic Synthesis of Enantioenriched Indolines

Component Role Reference
This compound Acylating Agent acs.orgrhhz.net
Candida antarctica lipase A (CAL-A) Biocatalyst acs.orgrhhz.net
Racemic 2,3-disubstituted indoline Substrate acs.orgrhhz.net

This compound is instrumental in the enzymatic kinetic resolution of precursors to both phosphoproline and tetrahydroisoquinoline (THIQ) derivatives.

For the synthesis of phosphoproline (ProP) enantiomers, a critical component of some serine protease inhibitors, this carbonate is used in a lipase-catalyzed alkoxycarbonylation. uniovi.es In an exhaustive screening of carbonates, this compound, in conjunction with Candida antarctica lipase type A (CAL-A), was found to be a superior reagent. uniovi.esresearchgate.netresearchgate.netuniovi.es The reaction, conducted in toluene (B28343) at 30°C, yields the (R)-allyl carbamate (B1207046) with a 58% isolated yield and an impressive 96% enantiomeric excess (ee). researchgate.netuniovi.es This method is particularly advantageous as it proceeds under mild conditions and does not require an external auxiliary for the racemization of the slower-reacting enantiomer. researchgate.net

Similarly, in the synthesis of (R)-Salsolinol, a tetrahydroisoquinoline (THIQ) derivative implicated in Parkinson's disease, this compound was identified as the optimal acylating agent. uniovi.es The chemoenzymatic route uses Candida antarctica lipase A (CAL-A) to catalyze the N-acylation of racemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ in toluene at 40°C. uniovi.esnih.govresearchgate.net This highly enantioselective reaction (E > 200) produces the desired (R)-carbamate and the unreacted (S)-amine, both with excellent 98% ee and a 50% yield. nih.govresearchgate.net

Table 2: Enantioselective Synthesis of Chiral Building Blocks

Target Molecule Enzyme Acylating Agent Solvent Temp. Yield/ee Reference
(R)-Phosphoproline precursor CAL-A This compound Toluene 30°C 58% / 96% ee researchgate.netuniovi.es

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds is fundamental to organic synthesis. This compound serves as a valuable allyl source in several powerful C-C bond-forming reactions, including allylation and annulation strategies.

This compound has been successfully employed in the iridium-catalyzed enantioselective allylation of alkenyl boronates. nih.gov This three-component coupling reaction involves an alkenyl boronate, an organolithium reagent, and a secondary allylic aryl carbonate, such as this compound. researchgate.net The reaction, which proceeds through a kinetic resolution of the racemic carbonate, demonstrates excellent yield and selectivity. nih.gov

The process is catalyzed by an Ir(phosphoramidite) complex and involves the addition of the alkenyl boronate to an Ir(π-allyl) intermediate, followed by a 1,2-metalate shift. nih.govtdl.org This sequence forms a new C-C bond and establishes a 1,3-stereochemical relationship, yielding valuable tertiary boronic esters with high enantioselectivity and diastereocontrol. nih.govbris.ac.uk These products can be further functionalized, providing access to molecules with quaternary stereocenters. tdl.org

Decarboxylative allylation is a powerful strategy that utilizes allyl carbonates to generate nucleophiles in situ for subsequent allylation. In this process, a transition metal catalyst, typically palladium(0), facilitates the decarboxylation of an allyl carbonate substrate to form a π-allyl metal intermediate. nih.gov This intermediate can then react with a nucleophile. A key advantage of this method is the use of readily available substrates to generate products while releasing only carbon dioxide as a byproduct. whiterose.ac.uk

Specifically, the decarboxylative allylation of allyl enol carbonates provides a route to α-allylated ketones. nih.gov This methodology has been applied to the asymmetric synthesis of 3-allyl-3'-aryl 2-oxindoles, which contain all-carbon quaternary stereocenters. rsc.org While many studies use generic or other specific allyl carbonates, this compound is a suitable substrate for these palladium-catalyzed strategies, serving as a precursor to the reactive π-allyl palladium intermediate. nih.govrsc.org

Annulation reactions are crucial for the construction of cyclic and heterocyclic frameworks. ipb.pt Palladium-catalyzed annulation reactions often proceed through a zwitterionic π-allylpalladium intermediate, which can be generated from substrates like vinylethylene carbonates or other allyl carbonates. zjut.edu.cnnih.gov This intermediate acts as a three-carbon component in cycloaddition reactions.

For example, Pd-catalyzed [3+2] annulation of vinylethylene carbonates with various alkenes is a robust method for synthesizing highly substituted tetrahydrofurans. zjut.edu.cn Similarly, [3+2] 1,3-dipolar cycloaddition reactions can be used to construct tetrahydroisoquinoline derivatives. mdpi.com this compound can function as an effective precursor for the π-allyl palladium species required for these transformations, making it a valuable tool in the synthesis of diverse heterocycles. nih.gov

Rearrangement Reactions

The unique structure of this compound enables it to undergo several types of powerful rearrangement reactions, which are fundamental in reorganizing the carbon skeleton to build molecular complexity.

While direct thieme-connect.comthieme-connect.com-sigmatropic rearrangements like the Claisen rearrangement are characteristic of allyl aryl ethers, this compound can be a precursor to intermediates that undergo analogous transformations. semanticscholar.orgresearchgate.net The aromatic Claisen rearrangement is a valuable ortho-specific method for the functionalization of phenols. semanticscholar.org This type of reaction, belonging to the thieme-connect.comthieme-connect.com sigmatropic class, is crucial for creating carbon-carbon bonds in the synthesis of allylated natural products. semanticscholar.orgscholaris.ca

The process typically involves the thermal or metal-catalyzed conversion of an allyl aryl ether to an ortho-allyl phenol (B47542). semanticscholar.orgresearchgate.net In the context of this compound, a common strategy involves a palladium-catalyzed decarboxylative allylation. This reaction generates a π-allyl palladium intermediate and a phenoxide. thieme-connect.com The subsequent C-allylation can be viewed as a formal equivalent of a rearranged product.

Furthermore, the Ireland-Claisen rearrangement, a variation of the classic Claisen rearrangement, has been applied to generate contiguous aryl–C(sp³) bonds with controlled stereochemistry. scholaris.ca These reactions highlight the potential of allylic carbonate systems to participate in complex, stereoselective sigmatropic rearrangements for the synthesis of advanced molecular structures.

This compound is an effective substrate in multicomponent coupling reactions that proceed via a 1,2-metalate rearrangement. nih.gov This transformation is particularly useful for creating multiple carbon-carbon bonds and setting stereocenters in a single operation.

In a notable application, this compound was used in an iridium-catalyzed enantioselective allylation of alkenyl boronates. nih.gov The reaction sequence begins with the iridium-catalyzed decarboxylative formation of a π-allyl iridium intermediate from the carbonate. This intermediate then reacts with an alkenyl boronate. The subsequent 1,2-metalate shift from the boron "ate" complex forms a second C-C bond and establishes a 1,3-diastereochemical relationship, yielding valuable tertiary boronic esters. nih.gov

The 3-methoxyphenyl (B12655295) carbonate derivative demonstrated excellent performance in this reaction, as shown in the table below.

Substrate Scope for Iridium-Catalyzed Asymmetric Allylation and 1,2-Metalate Rearrangement. nih.gov
Carbonate SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
This compound91>20:196:4
Allyl (4-nitrophenyl) carbonate95>20:195:5
Allyl (4-methylphenyl) carbonate85>20:195:5
Allyl (2-naphthyl) carbonate85>20:197:3

This process showcases the utility of this compound in generating complex chiral molecules through a sophisticated metalate rearrangement pathway. nih.govokayama-u.ac.jp

Synthesis of Complex Molecular Architectures and Scaffolds

The reactivity of allyl carbonates, including the 3-methoxyphenyl derivative, makes them valuable building blocks for constructing complex molecular architectures. Their role in the Tsuji-Trost reaction (also known as Trost allylic alkylation) is a prime example. wikipedia.orgorganic-chemistry.org This palladium-catalyzed substitution involves the generation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile. wikipedia.orgnrochemistry.com The carbonate group is an excellent leaving group for initiating this catalytic cycle. thieme-connect.com

This methodology can be incorporated into tandem reaction sequences to rapidly build molecular complexity. For instance, a process involving the palladium-catalyzed decarboxylative allylation of allyl benzocyclobutenyl carbonates leads to the formation of ortho-allyl α-arylated ketones. thieme-connect.com A plausible mechanism involves the initial Pd-catalyzed ionization and decarboxylation to form a π-allylpalladium intermediate and an alkoxide anion. This is followed by β-carboelimination and reductive elimination to furnish the complex product. thieme-connect.com

Furthermore, the tertiary boronic esters produced from the metalate rearrangement of this compound are themselves versatile intermediates. nih.gov Organoboronic esters are stable and can be used in a wide array of subsequent transformations, including cross-coupling reactions, providing a handle for further molecular diversification and the synthesis of complex natural products. nih.govacs.org This highlights how this compound can serve as a gateway to intricate molecular scaffolds through a sequence of powerful chemical transformations. nih.gov

Role in Polymer Chemistry and Materials Science

Monomer for Polymerization Reactions

The presence of a reactive allyl group in Allyl (3-methoxyphenyl) carbonate suggests its potential as a monomer for various polymerization reactions. Allyl monomers are a class of compounds that can undergo polymerization to form polymers with diverse properties and applications.

Based on extensive literature searches, there is currently no specific research available detailing the homo- or copolymerization of this compound.

In general, the polymerization of allyl monomers can be challenging. Free radical or cationic polymerization of many allyl monomers is often suppressed, which can hinder the formation of high molecular weight polymers. d-nb.info However, polyfunctional allyl esters are known to be important in polymerization and copolymerization, particularly for creating heat-resistant cast sheets and thermoset moldings. dntb.gov.ua For instance, diallyl diglycol carbonate is used to produce polymers for impact-resistant eyewear lenses through bulk polymerization. dntb.gov.ua

The copolymerization of other functional allylic carbonates has been explored. For example, allyl-functional poly(carbonate)s have been synthesized through the organocatalytic ring-opening polymerization of monomers like 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one. researchgate.net Additionally, the copolymerization of allyl glycidyl (B131873) ether with carbon dioxide has been studied to create functional polycarbonates. researchgate.net These studies highlight the potential for incorporating allyl carbonate monomers into polymer chains, but specific data for this compound is not present in the available literature.

There is no specific research in the available literature that describes the use of this compound in thiol-ene chemistry for the formation of three-dimensional polymer networks.

Generally, thiol-ene chemistry is a versatile and efficient method for polymer and materials synthesis. polito.it This "click" reaction involves the radical-initiated addition of a thiol to an alkene (the "ene"), and it is known for its rapid reaction rates and high yields. mdpi.commdpi.com This chemistry is particularly useful for creating cross-linked, three-dimensional polymer networks, which are foundational for materials like hydrogels and thermosets. mdpi.com The process can be initiated by UV light or heat. The formation of these networks is controllable, which is advantageous for applications in coatings, adhesives, and biomedical materials. polito.it While other allyl-functionalized monomers are used in thiol-ene reactions to create 3D printable hydrogels and other complex structures, specific examples involving this compound are not documented. mdpi.comrsc.org

Functionalization of Polymeric Materials

No specific studies detailing the use of this compound for the functionalization of polymeric materials were found in the conducted literature search.

In a broader context, polymers containing allyl groups are valuable platforms for post-polymerization modification. The pendant allyl groups on a polymer backbone can be chemically altered to introduce a wide range of functionalities, thereby tailoring the polymer's properties for specific applications. nih.gov Thiol-ene chemistry is a common method for such functionalization, allowing for the attachment of various thiol-containing molecules. researchgate.netnih.gov This approach has been used to modify polymers for biomedical applications, including drug delivery and tissue engineering. nih.gov While the potential for this compound to be used in this manner exists due to its chemical structure, there is no direct research to cite.

Sustainable Polymer Synthesis from Bio-based Precursors

While the 3-methoxyphenyl (B12655295) group in this compound suggests a potential connection to lignin-derived platform chemicals like vanillin (B372448), there is no direct scientific literature confirming its synthesis from bio-based precursors or its use in sustainable polymer synthesis.

There is no specific information available on this compound as a vanillin-derived monomer or on its polycarbonate derivatives.

Vanillin is a widely recognized bio-based platform molecule for the synthesis of a variety of monomers and polymers. nih.govimpactfactor.org Its aromatic structure makes it a suitable renewable alternative to petroleum-based chemicals for producing polymers with desirable thermal and mechanical properties. nih.gov Research in this area has led to the development of various vanillin-derived monomers that can be used to create polycarbonates, polyesters, and other polymers. nih.govnih.gov For example, vanillin can be converted into diols that are then used to synthesize polycarbonates with tunable glass transition temperatures. nih.gov The synthesis of other vanillin derivatives often involves reactions with compounds like allyl bromide to introduce new functional groups. nih.gov However, a direct synthetic route from vanillin to this compound and its subsequent polymerization into polycarbonates is not documented in the reviewed literature.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized "Allyl (3-methoxyphenyl) carbonate". Each method provides unique insights into the molecule's structural components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound", providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals corresponding to the allyl and 3-methoxyphenyl (B12655295) groups. The protons of the allyl group typically appear as a multiplet for the methine proton (-CH=) and as doublets of doublets for the terminal methylene (B1212753) protons (=CH₂), with characteristic coupling constants. The aromatic protons of the 3-methoxyphenyl ring would present as a complex multiplet pattern in the aromatic region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons would be visible as a sharp singlet. For comparison, the related compound, N-allyl-N-(3-methoxyphenyl)cyanamide, displays signals for the allyl protons at approximately 4.19 ppm (ddd), 5.38 ppm (ddt), 5.42 ppm (ddt), and 5.95 ppm (ddt), with the methoxy protons appearing as a singlet at 3.81 ppm. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For "this compound", distinct peaks are expected for the carbonyl carbon of the carbonate group, the carbons of the allyl group, and the carbons of the 3-methoxyphenyl ring, including the methoxy carbon. oregonstate.edu The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum. oregonstate.edu In the analogous N-allyl-N-(3-methoxyphenyl)cyanamide, the carbon signals appear at 52.01, 55.23, 102.14, 107.92, 108.69, 113.22, 119.84, 129.99, 130.29, 140.94, and 160.59 ppm. amazonaws.com

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.20-6.80mAromatic protons
¹H~6.00-5.80mAllyl -CH=
¹H~5.40-5.20mAllyl =CH₂
¹H~4.70-4.60dAllyl -OCH₂-
¹H~3.80sMethoxy -OCH₃
¹³C~160sCarbonyl C=O
¹³C~150-110mAromatic carbons
¹³C~132sAllyl -CH=
¹³C~118sAllyl =CH₂
¹³C~68sAllyl -OCH₂-
¹³C~55sMethoxy -OCH₃

Note: The data in this table is predicted based on typical chemical shifts and data from related compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in "this compound". researchgate.net The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of an organic carbonate is the strong absorption band due to the carbonyl (C=O) stretching vibration, which for aromatic carbonates typically appears in the region of 1820-1775 cm⁻¹. spectroscopyonline.com Additionally, the asymmetric stretch of the O-C-O bond is expected to produce a strong band around 1230 cm⁻¹. spectroscopyonline.com Other significant absorptions would include those for the C-O-C ether linkage of the methoxy group, the C=C stretching of the allyl group and the aromatic ring, and the C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule. researchgate.net For the related compound N-allyl-N-(3-methoxyphenyl)cyanamide, characteristic IR peaks are observed at 2221 cm⁻¹ (C≡N), 1606 cm⁻¹, 1496 cm⁻¹, and C-O stretching bands at 1267 cm⁻¹ and 1051 cm⁻¹. amazonaws.com

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1820-1775Strong
Ether (Ar-O-CH₃)Stretch~1250Strong
Carbonate (O-C-O)Asymmetric Stretch~1230Strong
Alkene (C=C)Stretch~1645Medium
Aromatic (C=C)Stretch~1600, ~1475Medium-Weak
Alkene C-HStretch~3080Medium
Aromatic C-HStretch~3030Medium
Aliphatic C-HStretch~2950Medium

Note: The data in this table is based on typical IR absorption ranges for the respective functional groups.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of "this compound". oregonstate.educhemicalbook.com It also provides information about the molecule's structure through the analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. amazonaws.com

The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the allyl group, the methoxy group, or carbon dioxide from the carbonate linkage. The fragmentation pattern of the related compound, 3-allyl-6-methoxyphenol, shows a molecular ion at m/z 164. nist.gov The mass spectrum of myristicin (B1677595) alcohol, which also contains a methoxyphenyl group, displays a base peak that can be indicative of a stable fragment. scispace.com

Beyond NMR, IR, and MS, other advanced spectroscopic techniques can provide further characterization of "this compound".

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. google.com The aromatic ring in "this compound" is expected to give rise to characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. researchgate.net This technique is particularly useful for monitoring reactions involving changes in conjugation or the aromatic system.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netusra.edu The carbonate group has characteristic Raman signals, with a strong band for the symmetric stretching mode of the carbonate unit. researchgate.netmdpi.com This technique can be especially useful for in-situ reaction monitoring. sc.edu

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification of "this compound" and for the analysis of reaction mixtures in which it is used, particularly for the separation of stereoisomers.

Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a vital technique in the context of "this compound" due to its application as an acylating agent in the kinetic resolution of racemic amines and amino esters. nih.govutupub.fiuniovi.es In these lipase-catalyzed reactions, "this compound" is used to selectively acylate one enantiomer of a racemic mixture, leading to a mixture of the acylated product and the unreacted starting material. nih.govu-szeged.huuniovi.es

The enantiomeric excess (e.e.) of the product and the remaining starting material is determined by chiral HPLC. rsc.orgscience.govrsc.org This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. uni-duesseldorf.de The choice of the CSP and the mobile phase is critical for achieving good resolution of the enantiomers. nih.govscience.gov For instance, in the kinetic resolution of methyl indoline-2-carboxylate using "this compound", the progress of the reaction and the enantiomeric excess are monitored by HPLC. nih.gov

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of "this compound" and its reaction products. This method's high resolution and sensitivity are indispensable for monitoring reaction progress, determining enantiomeric purity, and isolating specific stereoisomers on a preparative scale.

Analytical Applications:

Analytical HPLC is frequently employed to determine the enantiomeric excess (ee) of chiral compounds resulting from reactions involving "this compound". For instance, in the kinetic resolution of racemic amines and phosphonates, chiral HPLC is the standard method for quantifying the separation of enantiomers.

In a study on the enzymatic resolution of a racemic phosphoproline derivative, "this compound" was used as an acylating agent. uniovi.es The enantiomeric excess of the resulting products was determined by HPLC analysis. uniovi.es However, a direct UV absorbance detection was challenging for some of the compounds involved. uniovi.es To circumvent this, the reaction mixture was treated with benzyl (B1604629) chloroformate to yield carbamates that could be readily detected by UV and separated by laborious column chromatography on silica (B1680970) gel before HPLC analysis. uniovi.es

Another example involves the iridium-catalyzed enantioselective allylation of alkenyl boronates, where "this compound" (referred to as 12 in the study) was a compatible substrate, showing excellent yield and selectivity. nih.gov The enantiomeric ratio (er) of the major diastereomer was determined by HPLC analysis. nih.gov

Preparative Scale Separations:

While analytical HPLC focuses on quantification, preparative HPLC is utilized for the isolation of specific compounds in larger quantities. In the context of resolving enantiomers, preparative chiral HPLC is a powerful tool. Research on the resolution of racemic phosphoproline derivatives demonstrated the successful use of preparative HPLC on a cellulose-based column to isolate optically pure enantiomers on a gram scale. uniovi.esresearchgate.net Although this specific example focused on the resolution of a precursor, the principle is directly applicable to the purification of chiral products derived from "this compound".

The development of preparative HPLC methods is often guided by the solubility of the product in various solvents to achieve a compromise between enantioselectivity, resolution, and retention time. researchgate.net The use of immobilized chiral stationary phases (CSPs) offers the advantage of broad solvent compatibility, allowing for the direct injection of samples from different reaction conditions. researchgate.net

The following table summarizes representative HPLC conditions used in the analysis of reactions involving "this compound" and related compounds.

Interactive Data Table: HPLC Analysis Parameters

Compound AnalyzedColumn TypeMobile PhaseFlow RateDetectionReference
Enantiomers of a phosphoproline derivativeCellulose-based chiral columnNot specifiedNot specifiedUV absorbance uniovi.es
Tertiary boronic ester (from reaction with this compound)Chiralcel AS-H3:97 i-PrOH/hexane1.00 mL/minNot specified nih.govrsc.org
(R)-allyl carbamate (B1207046)Not specifiedNot specifiedNot specifiedNot specified uniovi.es

Advanced Computational and Theoretical Methods in Chemical Analysis

Advanced computational and theoretical methods have become increasingly vital in elucidating the mechanisms of reactions involving "this compound". uomustansiriyah.edu.iqrsc.org These methods, particularly Density Functional Theory (DFT), provide insights into reaction pathways, transition state geometries, and the origins of selectivity, complementing experimental findings. rsc.orgnih.gov

Mechanistic studies of palladium-catalyzed asymmetric allylic substitution reactions, a class of reactions where allyl carbonates are common substrates, have greatly benefited from a combination of experimental and computational approaches. nih.gov These studies have enhanced the mechanistic understanding of how factors like catalyst structure, solvent, and substrate influence enantioselectivity. nih.gov For instance, DFT calculations have been employed to investigate the structure of π-allyl iridium intermediates, which are key to understanding the reaction mechanism and stereochemical outcome. escholarship.org

In the context of the reductive coupling of allenyl/allyl carbonates with alkynes under dual cobalt-photoredox catalysis, detailed DFT analyses were instrumental. nih.gov The calculations demonstrated that 1,3-dienes are generated in situ from the allenyl carbonate through oxidative addition followed by a proton-coupled electron transfer mechanism. nih.gov Furthermore, the computational studies suggested that the migratory insertion of the alkyne with a π-allyl-Co(II) intermediate is energetically more favorable than with a π-allyl-Co(III) intermediate. nih.gov

A plausible mechanism, supported by DFT calculations, for the coupling reaction involves the initial oxidative addition of the allyl carbonate to a Co(I) species to form a π-allyl-Co(III) intermediate. nih.gov This is followed by a single electron transfer to generate a π-allyl-Co(II) intermediate, which then participates in the key C-C bond-forming step. nih.gov

Similarly, in a study on the regioselective O-functionalization of pyrimidinones, DFT studies were used to understand why the use of cesium carbonate (Cs₂CO₃) favored the formation of the O-regioisomer over the N-regioisomer. rsc.org The calculations revealed that the transition state for the formation of the O-alkylated product is more favorable with Cs₂CO₃ compared to potassium carbonate (K₂CO₃). rsc.org

These examples underscore the power of computational chemistry in providing a detailed, atomistic-level understanding of complex reaction mechanisms involving "this compound" and related compounds, guiding the design of more efficient and selective synthetic methods. uomustansiriyah.edu.iq

Future Research Directions and Perspectives

Development of Novel Catalytic Systems

The transformation of allylic carbonates is heavily reliant on catalytic systems, and future research will undoubtedly focus on creating novel catalysts with improved efficiency, selectivity, and sustainability. While palladium has been a dominant metal, research is expanding to include other transition metals and organocatalysts. nih.govresearchgate.net

Key areas of development include:

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts like palladium and iridium with more abundant and less toxic metals such as nickel and ruthenium. nih.govresearchgate.net For instance, nickel-catalyzed cross-electrophile coupling has been successfully used for the allylation of tertiary alkyl halides with allylic carbonates, constructing all-carbon quaternary centers. researchgate.net Similarly, ruthenium-based catalysts, such as [Cp*Ru(MeCN)₃]PF₆ combined with a phenoxythiazoline ligand, have shown high efficacy in the enantiospecific coupling of lithium ester enolates with tertiary allylic carbonates. nih.gov

Organocatalysis: The use of metal-free organocatalysts presents a sustainable alternative. Nucleophilic catalysts, particularly those based on cinchona alkaloids, have been effective in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates, providing excellent enantiocontrol. researchgate.net

Immobilized and Reusable Catalysts: To enhance industrial applicability, research is directed towards heterogeneous catalytic systems. This includes the development of polymeric base-supported metal catalysts, such as a polymeric imidazole-palladium complex (MPPI-Pd), which can be used at parts-per-million (ppm) levels and recycled. jst.go.jp Such catalysts have demonstrated high turnover numbers (TON) in the allylic substitution of carbonates. jst.go.jp

Table 1: Comparison of Emerging Catalytic Systems for Allylic Carbonate Transformations
Catalyst SystemMetal/CoreKey ApplicationTypical SubstratesReported AdvantagesReference
[Cp*Ru(MeCN)₃]PF₆ / Phenoxythiazoline LigandRuthenium (Ru)Enantiospecific Allylic SubstitutionTertiary Allylic Carbonates, Lithium Ester EnolatesHigh yields, excellent enantioselectivity (89–99% ee) nih.gov
NiI₂ / LigandNickel (Ni)Reductive AllylationTertiary Alkyl Halides, Allylic CarbonatesExcellent regioselectivity, high E-selectivity researchgate.net
Dimeric Cinchona AlkaloidsOrganocatalystAllylic-Allylic AlkylationMBH Carbonates, Vinylogous PronucleophilesExcellent enantiocontrol researchgate.net
MPPI-PdPalladium (Pd)Allylic Arylation/AlkenylationAllylic Carbonates, Boronic AcidsHigh activity (ppm level), reusable, high TON (up to 1,250,000) jst.go.jp

Expansion of Synthetic Applications

Allyl (3-methoxyphenyl) carbonate is a versatile reagent, and its future applications are expected to broaden significantly. Its role as an allyl source or a protecting group can be exploited in increasingly complex molecular architectures.

Asymmetric Allylic Alkylation (AAA): This remains a cornerstone application. Future work will focus on expanding the scope to include more challenging nucleophiles and electrophiles. For example, the synthesis of products with vicinal quaternary centers has been achieved via Ru-catalyzed enantiospecific substitution. nih.gov Iridium-catalyzed reactions have also been used for the enantioselective allylation of alkenyl boronates with secondary allylic carbonates, including the 3-methoxyphenyl (B12655295) carbonate derivative, to create tertiary boronic esters with high diastereocontrol. nih.gov

Tandem and Cascade Reactions: The development of tandem reactions initiated by the activation of an allylic carbonate is a promising area. Gold and copper co-catalyzed tandem reactions of propargyl alcohols with allyl carbonates can lead to polycyclic dihydrobenzofuran derivatives. rsc.org

Synthesis of Heterocycles: The compound can serve as a precursor in the synthesis of various heterocyclic systems. For example, palladium-catalyzed intramolecular coupling reactions of alkyl phenyl ethers, which can be derived from precursors like this compound, yield 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and process control. researchgate.netnih.gov The integration of reactions involving this compound into flow systems is a key future direction.

Enhanced Reaction Efficiency: Continuous flow reactors can significantly improve reaction efficiency and reduce reaction times. For instance, in the N-alkylation of indoline (B122111), a flow reactor decreased the need for excess carcinogenic reagents and reduced the reaction time from hours to minutes. researchgate.net A combination of Candida antarctica lipase (B570770) type A and this compound has been identified as an effective system for the kinetic resolution of certain indolines, a process well-suited for flow chemistry optimization. researchgate.net

Automated Self-Optimization: The coupling of flow reactors with real-time monitoring and intelligent algorithms allows for automated reaction optimization. rsc.org These self-optimizing platforms can rapidly screen variables such as temperature, pressure, residence time, and catalyst loading to identify optimal conditions with minimal human intervention, accelerating process development. researchgate.netrsc.org

Table 2: Batch vs. Flow Synthesis Parameters
ParameterBatch SynthesisFlow ChemistryAdvantages of Flow ChemistryReference
Reaction TimeHours to daysSeconds to minutesIncreased throughput, rapid optimization nih.govresearchgate.net
Heat & Mass TransferOften inefficient, hotspotsSuperior, high surface-to-volume ratioBetter temperature control, improved safety researchgate.net
ScalabilityDifficult, requires re-optimizationStraightforward by "scaling out" (running longer)Seamless transition from lab to production researchgate.net
SafetyLarge volumes of hazardous materialsSmall reactor volumes, better containmentReduced risk with unstable intermediates or exothermic reactions researchgate.net

Exploration of New Polymer Architectures and Applications

The allyl group in this compound makes it a valuable monomer or functionalizing agent for creating advanced polymers. nih.gov Future research will explore novel polymer architectures with tailored properties for biomedical and materials science applications.

Functional Polycarbonates: Allyl-functionalized aliphatic polycarbonates (aPCs), produced from the copolymerization of epoxides and CO₂, are a focus area. semanticscholar.org The allyl groups serve as handles for post-polymerization modification, allowing for the creation of cross-linked networks or the attachment of bioactive molecules. nih.gov

3D Polymer Networks: Bis-allyl carbonate derivatives of renewable polyphenols can be polymerized with thiol-containing compounds (e.g., Pentaerythritol mercapto acetate) via thiol-ene reactions to produce novel three-dimensional polymer networks. google.com These materials often possess biodegradable ester and carbonate linkages, making them suitable for biomedical applications. google.com

Complex Polymer Architectures (CPAs): New synthetic methods are enabling the creation of ultra-high chain density CPAs. While not directly demonstrated with this compound, the principles of using functional initiators to create complex structures like "star-on-star" polymers or dense polymer brushes could be applied to monomers derived from it. rsc.org The ability to tune polymer structure allows for precise control over mechanical and thermal properties. tum.de

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper, fundamental understanding of the reaction mechanisms and structural dynamics involving this compound is crucial for rational design and optimization. Advanced analytical and computational tools are indispensable in this pursuit. uomustansiriyah.edu.iq

Mechanistic Elucidation via Spectroscopy: The high conformational flexibility of allyl intermediates makes them difficult to study using standard NMR techniques. Advanced methods, such as the use of residual dipolar couplings (RDC), can provide crucial structural information about sensitive intermediates in solution. acs.org Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can help confirm the presence and geometry of different isomers in solution, which may not be observable in the solid state. researchgate.net

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are becoming essential for investigating reaction pathways. researchgate.net DFT can be used to model reaction intermediates and transition states, providing insights that are difficult to obtain experimentally. This supports the design of more effective catalysts and helps predict the outcomes of new reactions. researchgate.netresearchgate.net

Integrated Approaches: The most powerful insights often come from combining experimental and computational methods. For example, the absolute configuration of reaction products can be determined by comparing experimental electronic circular dichroism (ECD) and UV spectra with computationally predicted spectra. acs.org This integrated approach provides a comprehensive picture of catalyst performance, reaction stereochemistry, and structural properties.

Q & A

Q. What are the common synthetic routes for preparing allyl (3-methoxyphenyl) carbonate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of allyl carbonates typically involves transesterification, urea alcoholysis, or palladium-catalyzed routes. For this compound, transesterification using diethyl carbonate and allyl alcohol in the presence of metal chloride catalysts (e.g., ZnCl₂) is effective. Evidence shows that reaction temperature (60–90°C) and catalyst loading (1–5 mol%) critically impact yield, with higher temperatures accelerating reaction rates but risking decomposition . Urea transesterification with allyl alcohol can also produce diallyl carbonate intermediates, where the catalytic activity of metal ions (e.g., Fe³⁺, Al³⁺) governs selectivity toward mono- vs. bis-carbonate formation . Purity is enhanced via vacuum distillation or column chromatography, with NMR (¹H/¹³C) and FT-IR used to confirm ester carbonyl peaks (~1650 cm⁻¹) and methoxy group signatures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the allyl group (δ 4.6–5.3 ppm for protons; δ 115–125 ppm for carbons) and the 3-methoxyphenyl moiety (δ 3.8 ppm for OCH₃ protons; δ 55–60 ppm for OCH₃ carbon). Aromatic protons in the 3-methoxyphenyl group appear as distinct multiplets (δ 6.7–7.2 ppm) .
  • FT-IR : Key peaks include C=O stretching (~1740–1760 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and methoxy C-O (~2830 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂O₄ at m/z 208.0735) and fragmentation patterns (loss of CO₂ or allyl groups) .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in palladium-catalyzed allylic alkylation reactions using this compound as a substrate?

Methodological Answer: Enantioselectivity in Pd-catalyzed reactions depends on ligand design and reaction kinetics. For allyl carbonates, bulky chiral ligands (e.g., bis(trifluoromethyl)phosphine-oxazolinylferrocene) enhance steric control, achieving up to 94% ee . Evidence indicates that lower reaction temperatures (e.g., –20°C to 0°C) slow reaction rates, improving selectivity by allowing better differentiation of transition states . Catalyst choice is critical: Pd(P(OEt)₃)₄ increases carbonate reactivity over acetates (97:3 selectivity) due to enhanced π-allyl stabilization . Monitor reaction progress via chiral HPLC or polarimetry, and consider solvent effects (e.g., CH₂Cl₂ vs. THF) to tune polarity and ligand coordination .

Q. What strategies mitigate competing side reactions when employing this compound in Tsuji-Trost reactions for complex molecule synthesis?

Methodological Answer: Tsuji-Trost reactions often face challenges like premature cyclization or β-hydride elimination. To suppress cyclization:

  • Use anhydrous conditions and acid scavengers (e.g., molecular sieves) to prevent acid-catalyzed side reactions .
  • Optimize leaving group stability; carbonates are superior to acetates due to faster oxidative addition, reducing intermediate lifetime and side product formation .
    For β-hydride elimination, employ sterically hindered substrates (e.g., 3-methoxyphenyl groups) or low-polarity solvents (hexane/toluene mixtures) to destabilize elimination pathways . Evidence from fluorescent probe synthesis shows that allyl carbonate-modified coumarin derivatives retain stability when reaction times are minimized (<2 hours) and Pd(0) catalysts are freshly prepared .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and regioselectivity of this compound in organometallic reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and charge distribution. For example:

  • Calculate the energy barrier for nucleophilic attack at the allyl termini to predict regioselectivity (branched vs. linear products) .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites in the 3-methoxyphenyl group, which may participate in π-stacking with catalysts .
    Evidence from Tsuji-Trost probe design demonstrates that DFT accurately predicts intramolecular charge transfer (ICT) effects, guiding synthetic modifications to enhance fluorescence quenching efficiency .

Q. What analytical approaches resolve contradictions in kinetic data for allyl carbonate reactivity across different catalytic systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kₐₗₗyₗ/kₐcₑₜₐₜₑ in deuterated solvents to identify rate-determining steps (e.g., oxidative addition vs. nucleophilic attack) .
  • Eyring Plot Analysis : Measure activation parameters (ΔH‡, ΔS‡) across temperatures to distinguish between entropy-driven (e.g., ligand dissociation) and enthalpy-driven (e.g., bond formation) pathways .
    Evidence from alkylation competition experiments reveals that carbonate reactivity is 6× higher than acetates under Pd(PPh₃)₄ catalysis, attributed to lower ΔH‡ values for carbonate oxidative addition .

Q. How can researchers leverage this compound in tandem catalysis for multi-step syntheses?

Methodological Answer: Design one-pot reactions combining Pd-catalyzed allylation with subsequent transformations (e.g., cycloadditions or cross-couplings). For example:

  • After allylic alkylation, subject intermediates to Heck coupling using the same Pd catalyst, minimizing purification steps .
  • Use the methoxy group as a directing group for C–H functionalization post-allylation, enabling rapid diversification .
    Evidence from halocyclization studies shows that allyl oxime intermediates derived from carbonates undergo smooth cyclization with NBS, yielding heterocycles with 86% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.